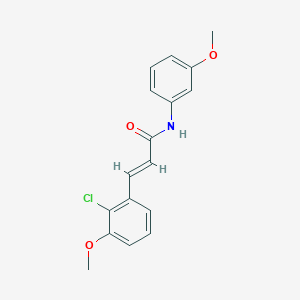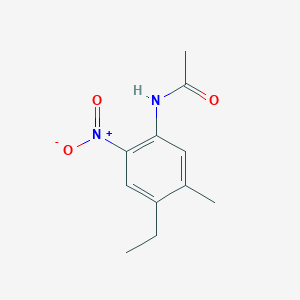
N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C11H14N2O3 It is a derivative of acetanilide, where the acetanilide core is substituted with an ethyl group, a methyl group, and a nitro group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide typically involves the acylation of 4-ethyl-5-methyl-2-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the generated acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous feeding of 4-ethyl-5-methyl-2-nitroaniline and acetic anhydride into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is continuously removed from the reactor, purified, and crystallized to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-ethyl-5-methyl-2-nitroaniline and acetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 4-ethyl-5-methyl-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-ethyl-5-methyl-2-nitroaniline and acetic acid.
Wissenschaftliche Forschungsanwendungen
N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide can be compared with other similar compounds such as:
N-(4-nitrophenyl)acetamide: Lacks the ethyl and methyl substituents, which may affect its biological activity and chemical reactivity.
N-(4-methyl-2-nitrophenyl)acetamide: Lacks the ethyl substituent, which may influence its solubility and pharmacokinetic properties.
N-(4-ethyl-2-nitrophenyl)acetamide: Lacks the methyl substituent, which may alter its interaction with molecular targets.
The presence of the ethyl and methyl groups in this compound makes it unique and may enhance its biological activity and chemical stability compared to its analogs.
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C11H14N2O3/c1-4-9-6-11(13(15)16)10(5-7(9)2)12-8(3)14/h5-6H,4H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
BPOJRIGQRSHNDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1C)NC(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


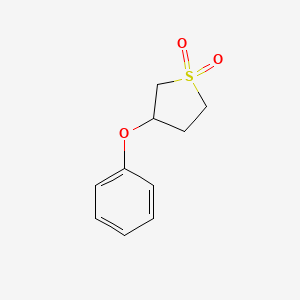
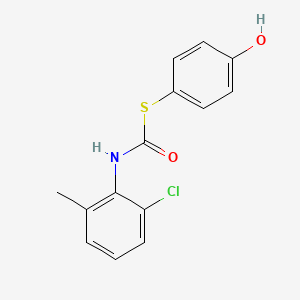
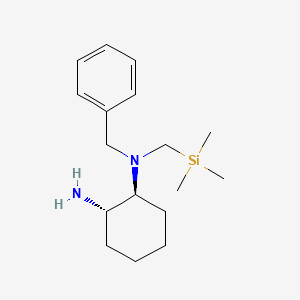
![1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene](/img/structure/B11940470.png)
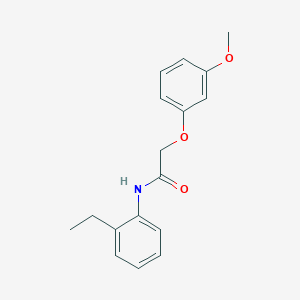
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)



